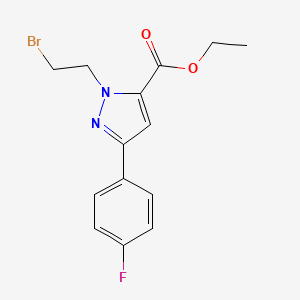

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromoethyl group, a fluorophenyl group, and an ethyl ester group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Bromination: The bromoethyl group is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromoethyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Substitution Products: Various substituted pyrazole derivatives.

Oxidation Products: Oxidized forms of the pyrazole ring or the bromoethyl group.

Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is being investigated for its potential as a pharmacophore in drug development, particularly in the following areas:

- Anti-inflammatory Agents : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.

- Anticancer Activity : The unique combination of functional groups may allow for interactions with specific cancer-related targets, suggesting potential applications in oncology.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Synthesis of Novel Polymers : The reactivity of the bromoethyl group allows for incorporation into polymer matrices, potentially leading to materials with enhanced electronic properties.

- Development of Functional Materials : Its ability to form coordination complexes with metal ions opens avenues for creating materials with specific electronic or optical characteristics.

Biological Studies

This compound is also used as a biochemical probe:

- Enzyme Interaction Studies : The compound can be utilized to study interactions with enzymes, aiding in understanding enzyme kinetics and mechanisms.

- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its potential therapeutic effects.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Properties

Research conducted on related pyrazole compounds demonstrated their effectiveness in reducing inflammation markers in vitro. The findings suggest that this compound could be further explored as a lead compound for developing anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(2-chloroethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

- Ethyl 1-(2-iodoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

- Ethyl 1-(2-bromoethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both a bromoethyl group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a lead compound in drug discovery.

Biologische Aktivität

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative notable for its complex structure, which includes a bromoethyl group, a fluorophenyl moiety, and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial applications.

Chemical Structure

- Molecular Formula : C14H14BrFN2O

- CAS Number : 1394229-37-8

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone.

- Nucleophilic Aromatic Substitution : Introducing the fluorophenyl group.

- Bromination : Using N-bromosuccinimide (NBS) to add the bromoethyl group.

- Esterification : Converting the carboxylic acid to an ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a variety of pharmacological activities:

- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may share these properties, making it a candidate for further investigation in cancer therapeutics .

- Anti-inflammatory Effects : The compound has potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines like TNFα .

- Antimicrobial Properties : Preliminary studies suggest that certain pyrazole derivatives possess antimicrobial activity against various pathogens, indicating that this compound may also be effective in this regard .

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrazole derivatives similar to this compound:

Eigenschaften

IUPAC Name |

ethyl 2-(2-bromoethyl)-5-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFN2O2/c1-2-20-14(19)13-9-12(17-18(13)8-7-15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULKXVJWZYVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CCBr)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.